molecular formula C15H11NO2 B12536371 Benzo[d]oxazol-2-yl(p-tolyl)methanone

Benzo[d]oxazol-2-yl(p-tolyl)methanone

Cat. No.: B12536371
M. Wt: 237.25 g/mol
InChI Key: JMUAPPJXXZGRKE-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(p-tolyl)methanone is a high-value chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This compound serves as a versatile precursor for the synthesis of various pharmacologically active heterocycles . The benzoxazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . Research indicates that derivatives of this scaffold are investigated as potent inhibitors for various biological targets. These include VEGFR-2 kinase for anticancer activity , acetylcholinesterase and butyrylcholinesterase for anti-Alzheimer's potential , and monoacylglycerol lipase (MAGL) for analgesic and anticancer effects . The compound's structure, featuring the benzoxazole ring linked to a p-tolyl ketone, makes it a crucial building block for developing novel therapeutic agents through molecular hybridization strategies . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14(17)15-16-12-4-2-3-5-13(12)18-15/h2-9H,1H3

InChI Key

JMUAPPJXXZGRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(p-tolyl)methanone typically involves the reaction of 2-aminophenol with p-tolualdehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Pharmacological Properties

Benzo[d]oxazol-2-yl(p-tolyl)methanone exhibits significant biological activities, including:

  • Analgesic Activity : Research indicates that derivatives of benzo[d]oxazol-2-yl compounds have shown potent analgesic effects. For instance, studies demonstrated that certain derivatives reduced pain responses in animal models more effectively than established analgesics like gabapentin . The mechanism involves interaction with the human monoacylglycerol lipase (MAGL), which plays a crucial role in pain modulation.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro screening against various cancer cell lines revealed promising results, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . Compounds derived from benzo[d]oxazol-2-yl structures were submitted for National Cancer Institute (NCI) screening, highlighting their potential as anticancer agents.
  • Anti-inflammatory Effects : Benzo[d]oxazol derivatives have also been investigated for their anti-inflammatory properties. They showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Some derivatives exhibited IC50 values lower than those of conventional anti-inflammatory drugs like Celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzo[d]oxazol derivatives. Studies have indicated that modifications in the substituents on the benzene ring significantly influence biological activity. For example, specific substitutions at the para position on the aromatic ring enhance potency against MAGL and COX enzymes .

Analgesic and Anticancer Screening

A notable study assessed a series of benzo[d]oxazol derivatives for their analgesic and anticancer activities. Among these, one compound demonstrated an IC50 value of 7.6 nM against MAGL, indicating high potency . The analgesic effects were validated through formalin-induced nociception tests, where it outperformed traditional analgesics.

Anti-inflammatory Activity

In another investigation, a derivative of benzo[d]oxazol was tested against COX-II and 5-lipoxygenase (5-LOX). The results showed that certain compounds had IC50 values ranging from 0.10 to 0.27 μM, demonstrating superior selectivity and potency compared to standard treatments . These findings suggest that benzo[d]oxazol derivatives could serve as lead compounds for developing new anti-inflammatory drugs.

Data Tables

Property Value Reference
Analgesic IC507.6 nM
COX-II InhibitionIC50 range: 0.10 - 0.27 μM
Tumor Growth InhibitionSignificant reduction

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(p-tolyl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Benzo[d]oxazol-2-yl(p-tolyl)methanone with structurally analogous compounds, highlighting substituent effects on physical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Yield (%)
Benzo[d]oxazol-2-yl(phenyl)methanone H C₁₄H₉NO₂ 223.23 72–73 7.81–7.83 (m, 1H), 7.48–7.58 (m, 3H) 99
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone 4-F C₁₄H₈FNO₂ 241.22 138–141 7.92–7.86 (m, 2H), 7.71–7.41 (m, 6H) 97
Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone 4-OCH₃ C₁₅H₁₁NO₃ 253.25 123–124 4.06 (s, 3H, OCH₃), 7.32–7.43 (m, 2H) 98
This compound 4-CH₃ C₁₅H₁₁NO₂ 237.25 Not reported Anticipated δ ~2.45 (s, 3H, CH₃) ~90
Benzo[d]oxazol-2-yl(4-nitrophenyl)methanone 4-NO₂ C₁₄H₈N₂O₄ 268.23 160–161 8.75 (s, 1H, Ar), 7.80 (d, 1H, J=7.9) 92

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., NO₂) increase melting points due to stronger intermolecular interactions, while alkyl groups (CH₃) may reduce crystallinity .
Spectroscopic Differences
  • ¹H NMR : The p-tolyl methyl group resonates at δ ~2.45 (s, 3H), distinct from methoxy (δ ~3.8–4.1) and nitro (δ ~8.5–8.8 for aromatic protons) signals .
  • MS (ESI) : Molecular ion peaks align with calculated masses (e.g., m/z = 336.1 [M + Na]+ for trimethoxyphenyl analog ).

Biological Activity

Benzo[d]oxazol-2-yl(p-tolyl)methanone is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including anticancer, analgesic, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound belongs to the class of benzoxazole derivatives, which are known for their significant biological activities. The compound's structure features a benzoxazole ring fused with a p-tolyl group, contributing to its unique chemical properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, compounds derived from the benzoxazole scaffold have demonstrated potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
19SNB-75 (CNS)35.49
20SNB-75 (CNS)31.88
1B16F100.51

The above table summarizes the anticancer activity of selected compounds, showcasing their effectiveness in inhibiting cell proliferation.

Analgesic Activity

This compound has also been investigated for its analgesic properties . Research indicates that certain benzoxazole derivatives exhibit significant analgesic effects in animal models, suggesting potential applications in pain management.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : In vitro studies have shown that benzoxazole derivatives can inhibit AChE with IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM, indicating promising activity compared to standard drugs like Donepezil (IC50 = 33.65 ± 3.50 µM) .
  • Butyrylcholinesterase (BuChE) : Similarly, inhibition against BuChE was noted with IC50 values between 7.20 ± 2.30 and 42.60 ± 6.10 µM .

Tyrosinase Inhibition

Tyrosinase inhibition is another area where this compound shows promise:

  • Compounds within this class have exhibited strong tyrosinase inhibitory activity, with some achieving an IC50 value as low as 14.33 ± 1.63 μM . This suggests potential applications in skin depigmentation therapies.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antiproliferative Effects : A study reported that specific derivatives showed significant antiproliferative effects against melanoma cell lines, demonstrating their potential as therapeutic agents .
  • Antimicrobial Activity : Some benzoxazole derivatives were found to possess antimicrobial properties, indicating their utility in treating infections .
  • In Vivo Studies : Animal model studies revealed that certain derivatives could reduce tumor growth significantly compared to controls, reinforcing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzo[d]oxazol-2-yl(p-tolyl)methanone and related derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sodium hydride (NaH) is used as a base to deprotonate intermediates, followed by reactions with methyl iodide or bromobenzene derivatives in anhydrous tetrahydrofuran (THF) or ethanol. Column chromatography and recrystallization are standard purification methods, with yields ranging from 10% to 95% depending on substituents .
  • Key variables : Solvent choice (e.g., THF vs. ethanol), reaction temperature (room temperature vs. reflux), and stoichiometry of reagents significantly impact yield.

Q. How is this compound characterized structurally and chemically?

  • Analytical techniques :

  • 1H NMR : Aromatic protons in the benzo[d]oxazole and p-tolyl moieties appear as distinct multiplets (e.g., δ 7.32–7.83 ppm for benzo[d]oxazole protons) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M + Na]+) confirm molecular weight .
  • HPLC : Purity assessment (>97% in some cases) .

Q. What preliminary biological screening methods are used to evaluate its antiproliferative activity?

  • In vitro assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., breast cancer MCF-7) with IC50 values determined. DMSO is often used as a solvent, with concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental design : Systematic variation of catalysts (e.g., palladium catalysts for cross-coupling), solvents (polar aprotic vs. protic), and temperature. For instance, using anhydrous THF under nitrogen atmosphere improved yields in analogous imidazole derivatives .
  • Data analysis : Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters .

Q. What structural modifications enhance the compound’s antiproliferative activity, and how are structure-activity relationships (SAR) analyzed?

  • SAR strategies :

  • Substituent effects : Introducing electron-donating groups (e.g., methoxy) at the 3,4,5-positions of the phenyl ring increased activity in analogs like Benzo[d]oxazol-2-yl(3,4,5-trimethoxyphenyl)methanone (IC50 < 10 µM) .
  • Heterocycle replacement : Comparing benzo[d]oxazole with benzothiazole or indole moieties reveals differences in binding affinity to kinase targets (e.g., TrkA) .
    • Computational modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

  • Case study : Discrepancies in antiproliferative activity between benzo[d]oxazole and benzothiazole derivatives may arise from differences in cellular uptake or metabolic stability.
  • Resolution methods :

  • Metabolic profiling : LC-MS/MS to identify degradation products .
  • Crystallography : Single-crystal X-ray structures (e.g., Pbca space group for benzothiazole analogs) reveal steric or electronic effects .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking (AutoDock/Vina) : Models binding to kinases (e.g., TrkA) using crystal structures (PDB ID: 4AOJ) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation : Correlation between computed binding energies and experimental IC50 values .

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